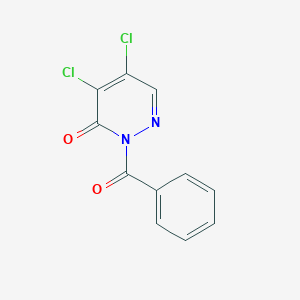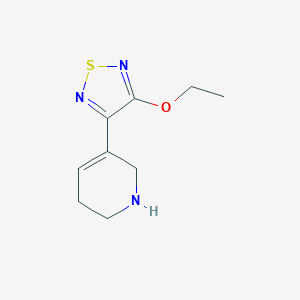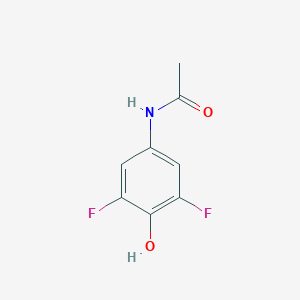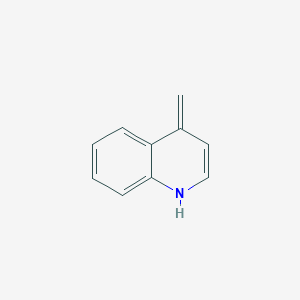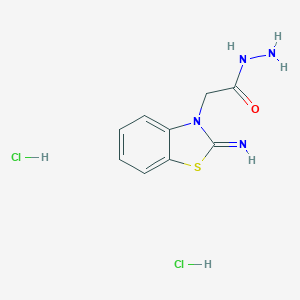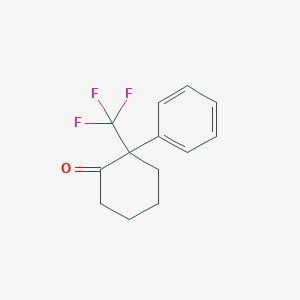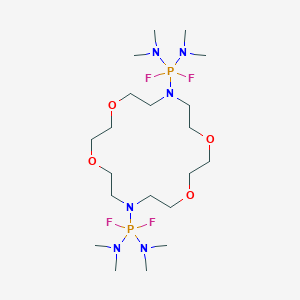
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a type of macrocyclic ligand that can coordinate with different metal ions, making it an essential tool in catalysis, bioinorganic chemistry, and materials science.
Mécanisme D'action
The mechanism of action of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is not well understood. However, it is believed that the compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes can then interact with other molecules to catalyze various chemical reactions.
Effets Biochimiques Et Physiologiques
There is currently no information on the biochemical and physiological effects of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-). However, it is important to note that this compound is not intended for medical use and should only be used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) in lab experiments is its ability to form stable complexes with different metal ions. This property makes it an essential tool in catalysis and bioinorganic chemistry. However, one limitation of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the use of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) in scientific research. One potential area of study is the development of new catalysts for asymmetric synthesis and polymerization. Additionally, the compound can also be used to study the interactions between metal ions and biological molecules, which can lead to the development of new drugs and therapies. Finally, further research can be conducted to optimize the synthesis process of this compound, making it more accessible and cost-effective for scientific research.
Méthodes De Synthèse
The synthesis of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diol with phosphorus oxychloride and tetramethylammonium fluoride in dichloromethane. The resulting product is then further purified using column chromatography.
Applications De Recherche Scientifique
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) has several potential applications in scientific research. It can be used as a ligand in coordination chemistry to form complexes with different metal ions. These complexes can be used as catalysts in various chemical reactions, such as asymmetric synthesis and polymerization. Furthermore, the compound can also be used in bioinorganic chemistry to study the interactions between metal ions and biological molecules.
Propriétés
Numéro CAS |
139194-06-2 |
|---|---|
Nom du produit |
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl- |
Formule moléculaire |
C20H48F4N6O4P2 |
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
N-[[16-[bis(dimethylamino)-difluoro-λ5-phosphanyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-(dimethylamino)-difluoro-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C20H48F4N6O4P2/c1-25(2)35(21,22,26(3)4)29-9-13-31-17-19-33-15-11-30(12-16-34-20-18-32-14-10-29)36(23,24,27(5)6)28(7)8/h9-20H2,1-8H3 |
Clé InChI |
ZNZLSRUXRJSWPX-UHFFFAOYSA-N |
SMILES |
CN(C)P(N1CCOCCOCCN(CCOCCOCC1)P(N(C)C)(N(C)C)(F)F)(N(C)C)(F)F |
SMILES canonique |
CN(C)P(N1CCOCCOCCN(CCOCCOCC1)P(N(C)C)(N(C)C)(F)F)(N(C)C)(F)F |
Autres numéros CAS |
139194-06-2 |
Synonymes |
N-[[16-(bis(dimethylamino)-difluoro-phosphoranyl)-1,4,10,13-tetraoxa-7 ,16-diazacyclooctadec-7-yl]-dimethylamino-difluoro-phosphoranyl]-N-met hyl-methanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



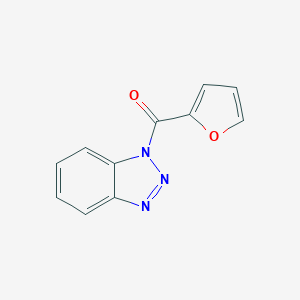
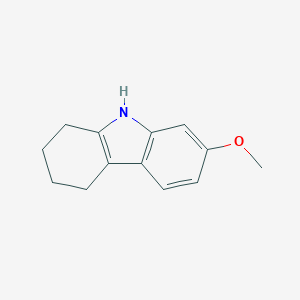
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
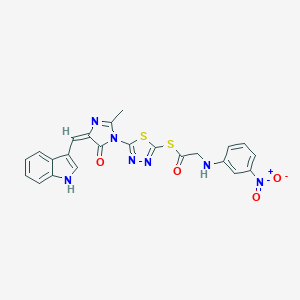
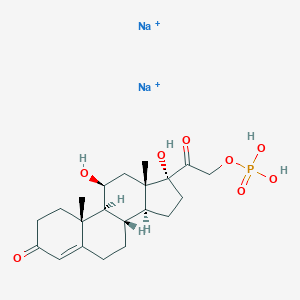
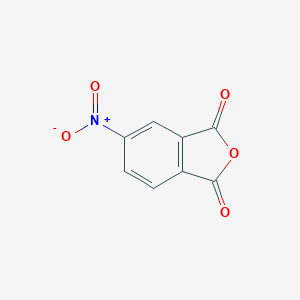
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
